Structural Analysis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole: A Technical Guide
Structural Analysis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical structural analysis of the novel compound 4,4,5-trimethyl-2-methylidene-3H-pyrrole. Due to the limited availability of experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of analogous chemical structures and established principles of organic spectroscopy. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and structural characterization of this and similar pyrroline derivatives. Visual diagrams generated using Graphviz are provided to illustrate a hypothetical synthetic pathway, a typical experimental workflow for structural elucidation, and the logical correlation of predicted NMR signals to the molecular structure.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4,4,5-trimethyl-2-methylidene-3H-pyrrole. These predictions are derived from established chemical shift and absorption frequency correlations for similar structural motifs.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C5-CH ₃ | 1.2 - 1.4 | d | 3H |
| C4-(CH ₃)₂ | 1.1 - 1.3 | s | 6H |
| C5-H | 2.8 - 3.2 | q | 1H |
| =CH ₂ | 4.5 - 4.8 | s | 1H |
| =CH ₂ | 4.8 - 5.1 | s | 1H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C 5-CH₃ | 15 - 25 |
| C 4-(CH₃)₂ | 25 - 35 |
| C 4 | 40 - 50 |
| C 5 | 55 - 65 |
| C 3 | 170 - 180 |
| =C H₂ | 90 - 100 |
| C 2 | 160 - 170 |
Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-H stretch (sp²) | 3010 - 3100 | Medium |
| C=N stretch (imine) | 1640 - 1690 | Medium-Strong |
| C=C stretch (alkene) | 1620 - 1680 | Medium |
| C-H bend (gem-dimethyl) | 1365 - 1385 | Medium-Strong |
| C-H bend (alkene) | 890 - 950 | Strong |
Predicted Mass Spectrometry Data
| m/z | Predicted Identity | Notes |
| 137 | [M]⁺ | Molecular Ion |
| 122 | [M - CH₃]⁺ | Loss of a methyl group |
| 108 | [M - C₂H₅]⁺ | Possible rearrangement and loss of ethyl |
| 94 | [M - C₃H₇]⁺ | Loss of an isopropyl fragment |
| 82 | [M - C₄H₇]⁺ | Cleavage of the pyrroline ring |
Experimental Protocols
The following are generalized protocols for the synthesis and structural analysis of 4,4,5-trimethyl-2-methylidene-3H-pyrrole.
Hypothetical Synthesis of 2-Methylidene-3H-pyrrole Derivatives
A potential synthetic route to the target molecule could involve the reaction of a suitable ketoxime with acetylene, a method known for producing 3H-pyrroles.
Materials:
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3,3,4-Trimethylpentan-2-one
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Hydroxylamine hydrochloride
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Pyridine
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Acetylene gas
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Potassium hydroxide (KOH)
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Dimethyl sulfoxide (DMSO)
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Diethyl ether
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Anhydrous sodium sulfate
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Standard glassware for organic synthesis
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High-pressure reaction vessel
Procedure:
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Oxime Formation:
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Dissolve 3,3,4-trimethylpentan-2-one (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in pyridine.
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Stir the mixture at room temperature for 24 hours.
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Pour the reaction mixture into water and extract with diethyl ether.
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Wash the organic layer with saturated copper (II) sulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketoxime. Purify by column chromatography if necessary.
-
-
Cyclization Reaction:
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In a high-pressure reaction vessel, dissolve the purified ketoxime (1 equivalent) and potassium hydroxide (2 equivalents) in DMSO.
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Purge the vessel with nitrogen, then introduce acetylene gas to the desired pressure (e.g., 10-15 atm).
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Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.
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Cool the vessel to room temperature and carefully vent the excess acetylene.
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Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to isolate 4,4,5-trimethyl-2-methylidene-3H-pyrrole.
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NMR Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of the purified solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial. For a liquid sample, use 1-2 drops.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[2]
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Ensure the sample is fully dissolved. Gentle vortexing or swirling may be applied.[3]
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Prepare a Pasteur pipette with a small plug of cotton or glass wool at the neck to act as a filter.[3][4]
-
Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.[2][4]
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The final sample height in the NMR tube should be approximately 4-5 cm.[2][4]
-
Cap the NMR tube securely and label it appropriately.
-
Clean the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[1]
Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
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Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the low natural abundance of ¹³C.
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).
FT-IR Spectroscopy
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Lower the pressure clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5]
Mass Spectrometry
Sample Preparation (Direct Infusion ESI):
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Visualizations
Hypothetical Synthetic Pathway
Caption: Hypothetical two-step synthesis of the target molecule.
Experimental Workflow for Structural Elucidation
Caption: Workflow for synthesis, purification, and analysis.
Predicted ¹H NMR Signal Correlation
Caption: Correlation of proton environments to predicted NMR signals.
